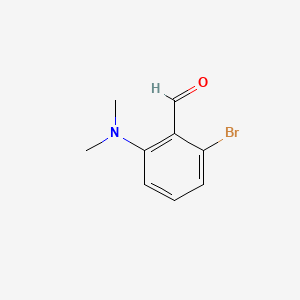

2-Bromo-6-(dimethylamino)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKKJPOIHAHKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742707 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289029-82-8 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Transformations of 2 Bromo 6 Dimethylamino Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the aldehyde group in 2-Bromo-6-(dimethylamino)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and electronic factors. ncert.nic.in The reactivity of this specific aldehyde is modulated by its substituents. The ortho-dimethylamino group is strongly electron-donating through resonance, which can reduce the electrophilicity of the carbonyl carbon. Conversely, the ortho-bromo substituent is electron-withdrawing via induction, which can increase electrophilicity. These opposing electronic effects, combined with the steric bulk of the ortho-bromo group, influence the approach of nucleophiles.

Typical nucleophilic addition reactions that aldehydes undergo include the formation of cyanohydrins with cyanide ions and the addition of organometallic reagents like Grignard reagents to form secondary alcohols. masterorganicchemistry.com While specific studies detailing these reactions on this compound are not prevalent, its behavior can be inferred from general principles of aldehyde chemistry.

Condensation Reactions, including Schiff Base and Hydrazone Formation

Condensation reactions involving the aldehyde group are crucial for synthesizing molecules with carbon-nitrogen double bonds (C=N).

Schiff Base Formation: Aldehydes react with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the final product. nih.gov The condensation of this compound with various primary amines would yield a series of corresponding Schiff bases. These reactions are often catalyzed by acid.

Hydrazone Formation: Similarly, aldehydes condense with hydrazines or substituted hydrazines (like 2,4-dinitrophenylhydrazine) to form hydrazones. nih.govnih.govresearchgate.net The reaction mechanism is analogous to Schiff base formation. nih.gov Hydrazones are often stable, crystalline solids, and their formation is a classic method for the characterization of aldehydes and ketones. ncert.nic.in The reaction of this compound with hydrazine (B178648) would yield this compound hydrazone.

| Reactant | Product | General Conditions | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or Base Catalysis, Removal of Water | nih.gov |

| Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Hydrazone | Mildly Acidic Conditions | ncert.nic.innih.gov |

Aromatic Ring Functionalization and Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for further functionalization, primarily through substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) typically occurs when a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com

In this compound, the dimethylamino group is strongly electron-donating, which increases the electron density of the aromatic ring. This deactivates the ring towards nucleophilic attack, making a standard SNAr reaction highly unfavorable. libretexts.org Therefore, direct displacement of the bromine atom by common nucleophiles under typical SNAr conditions is not an expected pathway for this molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant pathway for the functionalization of the C-Br bond in this compound.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, including aldehydes and amines. nih.govnih.gov The Suzuki coupling of this compound with various aryl or vinyl boronic acids would lead to the synthesis of complex biaryl compounds. The reaction is known to be effective even with sterically hindered substrates. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, typically a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is one of the most effective ways to form C(sp²)-C(sp) bonds. scirp.org The reaction of this compound with terminal alkynes would yield 2-alkynyl-6-(dimethylamino)benzaldehyde derivatives. The reaction conditions are generally mild and compatible with many functional groups. wikipedia.orgnih.gov Studies have shown successful Sonogashira couplings on a broad scope of aryl bromides, including those with challenging steric and electronic properties. nih.govnih.gov

| Reaction | Coupling Partner | Typical Catalytic System | Base | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Na₂CO₃, K₂CO₃, K₃PO₄ | libretexts.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | wikipedia.orgnih.gov |

Electrophilic Aromatic Substitution Directivity Influenced by the Dimethylamino Group

The orientation of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is dictated by the cumulative electronic effects of its three substituents. The dimethylamino group is a potent activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via a resonance effect (+R). This significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), yet it is also an ortho, para-director because of the resonance donation of its lone pairs (+R). The aldehyde group is a meta-directing deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R).

Therefore, incoming electrophiles are predicted to preferentially substitute at the C5 and C3 positions. The steric hindrance from the adjacent dimethylamino and bromo groups might influence the ratio of C3 to C5 substitution.

| Substituent | Position | Electronic Effect | Directing Effect |

| -N(CH₃)₂ | C6 | Activating (+R > -I) | ortho, para |

| -Br | C2 | Deactivating (-I > +R) | ortho, para |

| -CHO | C1 | Deactivating (-I, -R) | meta |

Predicted Sites of Electrophilic Attack:

Major Products: Substitution is expected to occur primarily at the C3 and C5 positions, which are para and ortho to the strongly activating dimethylamino group, respectively.

Minor Products: Substitution at other positions is significantly disfavored due to the deactivating nature of the bromo and aldehyde groups and the overriding influence of the dimethylamino group.

Cascade and Multicomponent Reactions Utilizing this compound

The multifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single synthetic operation. These reactions offer significant advantages in terms of efficiency and atom economy.

While specific examples of cascade or multicomponent reactions starting directly with this compound are not extensively documented, its structural motifs are found in reactants for such transformations. For instance, ortho-bromoaldehydes are known precursors for the synthesis of heterocyclic systems.

An iodine-mediated one-pot cascade reaction of 2′-bromoacetophenones with 2-aminobenzohydrazides has been reported to yield quinazolinone-fused tetracyclic compounds. rsc.org This suggests that this compound could potentially undergo similar cascade cyclizations with appropriate reaction partners.

Furthermore, the Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of complex molecules. In one example, 2-bromo-6-isocyanopyridine, a structurally related compound, was used as a convertible isocyanide in a U-4CR for the synthesis of carfentanil. organic-chemistry.org This highlights the potential for derivatives of this compound to be employed in sophisticated multicomponent strategies.

The combination of the reactive aldehyde and the versatile aryl bromide functionality within the same molecule presents opportunities for designing novel cascade sequences, potentially involving an initial condensation or coupling reaction followed by an intramolecular cyclization.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Dimethylamino Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. acs.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). acs.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective electronic environments within a molecule. The chemical shift (δ) of a proton is influenced by neighboring atoms and functional groups. libretexts.org For 2-Bromo-6-(dimethylamino)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom. This results in a characteristic signal far downfield, typically in the range of δ 9.5-10.5 ppm. docbrown.info This signal usually appears as a singlet as it has no adjacent protons to couple with.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains three protons at positions 3, 4, and 5. Due to the unsymmetrical substitution, these protons are chemically non-equivalent and are expected to appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. docbrown.info Their specific shifts and coupling patterns (doublets or triplets) depend on their position relative to the bromo and dimethylamino substituents. The proton at C4, situated between the two substituents, would likely appear as a triplet, coupling to the protons at C3 and C5. The protons at C3 and C5 would each appear as a doublet, coupling to the C4 proton.

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups in the dimethylamino substituent are equivalent due to free rotation around the C-N and N-CH₃ bonds. They will appear as a single, sharp singlet in the spectrum. The electron-donating nature of the nitrogen atom causes this signal to appear upfield relative to the aromatic protons, typically in the range of δ 2.7-3.1 ppm.

The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard for sample preparation to avoid interfering signals from the solvent itself. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Dimethylamino (-N(CH₃)₂) | 2.7 - 3.1 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. docbrown.info Each unique carbon atom in the structure gives a distinct signal. oregonstate.edu For this compound, nine distinct signals are expected.

Aldehyde Carbonyl Carbon (-CHO): Similar to its proton, the aldehyde carbon is significantly deshielded and appears far downfield, typically in the range of δ 190-200 ppm. docbrown.info

Aromatic Carbons (C₁-C₆): The six carbons of the benzene ring are all non-equivalent and will produce six separate signals in the aromatic region (δ 110-160 ppm). The chemical shifts are influenced by the attached substituent. nih.gov

C₂ (C-Br): The carbon atom bonded to the bromine atom is expected to be shifted downfield, though the heavy atom effect of bromine can be complex. nih.gov

C₆ (C-N): The carbon attached to the electron-donating dimethylamino group will be significantly shielded and appear at a lower chemical shift compared to other substituted aromatic carbons.

C₁ (C-CHO): The carbon bearing the aldehyde group will be deshielded.

C₃, C₄, C₅: These carbons will have shifts influenced by their proximity to the substituents.

Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal in the upfield region of the spectrum, typically around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C-N) | 150 - 160 |

| Aromatic (C-Br) | 115 - 125 |

| Aromatic (C-H, C-CHO) | 120 - 140 |

| Dimethylamino (-N(CH₃)₂) | 40 - 45 |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H3 with H4, and H4 with H5), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, it would link the singlet from the -N(CH₃)₂ protons to the corresponding methyl carbon signal and each aromatic proton to its respective aromatic carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. Key correlations for this molecule would include:

The aldehyde proton showing a cross-peak to the C1 and C2 carbons.

The N-methyl protons showing correlations to the C6 carbon of the aromatic ring.

Aromatic protons showing correlations to neighboring and quaternary (substituent-bearing) carbons, helping to assign C1, C2, and C6. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the molecular vibrations of a compound. It is particularly useful for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies.

Key expected absorption bands for this compound include:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

C-H Stretch (Aromatic): Signals for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H bonds of the methyl groups will show stretching vibrations just below 3000 cm⁻¹.

C-N Stretch (Aromatic Amine): This vibration is expected in the range of 1310-1360 cm⁻¹.

C=C Stretch (Aromatic Ring): Medium to weak absorptions from the stretching of the carbon-carbon bonds within the benzene ring appear in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl Groups | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Amine | C-N Stretch | 1310 - 1360 | Medium |

| Bromoalkane | C-Br Stretch | 600 - 800 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and provides information on molecular vibrations. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy could be particularly useful for:

Confirming the vibrations of the aromatic ring skeleton, which often produce strong Raman signals.

Identifying the C-Br stretch, which can sometimes be weak or obscured in FT-IR spectra.

Analyzing symmetric stretching vibrations within the molecule that may be weak or inactive in the IR spectrum.

The combination of both FT-IR and Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. chemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol , electron ionization mass spectrometry (EI-MS) reveals distinct fragmentation pathways characteristic of its functional groups. bldpharm.com

The molecular ion peak (M⁺) is expected to be clearly observable due to the stability of the aromatic ring. A key feature is the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation of aromatic aldehydes involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Common fragmentation patterns for this compound include:

α-cleavage: Loss of a hydrogen radical (-H) from the aldehyde group to form a stable acylium ion [M-1]⁺. This is a common fragmentation for aldehydes. miamioh.edu

α-cleavage: Loss of the formyl radical (-CHO) to yield a [M-29]⁺ fragment. libretexts.orgmiamioh.edu In benzaldehyde (B42025) derivatives, the resulting [C₆H₅]⁺ ion is often a prominent peak. youtube.com

Cleavage of the Dimethylamino Group: Fragmentation can occur via the loss of a methyl radical (-CH₃) from the dimethylamino group, leading to a [M-15]⁺ ion.

Loss of CO: Following the initial loss of a hydrogen or formyl radical, the resulting ion can further fragment by losing a molecule of carbon monoxide (CO). For instance, the [M-1]⁺ peak can lose CO to form a [M-29]⁺ fragment.

The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the presence of the aldehyde, dimethylamino, and bromo-substituents on the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [C₉H₁₀BrNO]⁺ | 228/230 | Molecular Ion (M⁺) showing Br isotope pattern |

| [C₉H₉BrNO]⁺ | 227/229 | Loss of a hydrogen radical (M-1) |

| [C₈H₁₀BrN]⁺ | 213/215 | Loss of the formyl radical (M-29) |

| [C₈H₇BrNO]⁺ | 213/215 | Loss of a methyl radical (M-15) |

| [C₇H₇BrN]⁺ | 199/201 | Loss of H followed by loss of CO |

| [C₆H₅Br]⁺ | 156/158 | Fragment corresponding to bromobenzene (B47551) cation |

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

A single crystal XRD study would confirm the planar geometry of the benzene ring and determine the precise bond lengths and angles of the substituents. Key structural parameters of interest would be the C-Br, C-N, and C-C(H)O bond lengths and the torsion angles describing the orientation of the dimethylamino and aldehyde groups relative to the aromatic ring. The steric hindrance between the bulky bromine atom and the dimethylamino group at the ortho positions (2 and 6) would likely cause some distortion from ideal planarity.

The packing of molecules in the crystal is governed by non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to stabilize the crystal structure:

Halogen Bonding: The electrophilic region on the bromine atom could interact with nucleophilic atoms (like the oxygen of the carbonyl group or the nitrogen of the dimethylamino group) on adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between aromatic or methyl C-H groups and the carbonyl oxygen atom of a neighboring molecule.

π-π Stacking: The aromatic rings could stack in an offset fashion to maximize attractive forces and minimize repulsion.

The analysis would yield the space group and unit cell dimensions, which describe the symmetry and repeating unit of the crystal. nih.govsemanticscholar.org

Table 2: Typical Crystallographic Data from an X-ray Diffraction Study

| Parameter | Description | Expected Information for this compound |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic nih.gov |

| Space Group | The symmetry operations of the unit cell. | e.g., P2₁/c, C2/c nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. | Precise values defining the crystal lattice. |

| Z | The number of molecules per unit cell. | Typically an integer like 2, 4, or 8. nih.gov |

| Bond Lengths (Å) | The distances between bonded atoms. | C-Br, C-N, C=O, C-C bond distances. |

| Bond Angles (°) | The angles between adjacent bonds. | Angles defining the molecular geometry. |

| Torsion Angles (°) | The dihedral angles defining substituent orientation. | Defines the twist of the -N(CH₃)₂ and -CHO groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The spectrum of this compound is dominated by electronic transitions within its chromophores, primarily the substituted aromatic ring and the carbonyl group. tanta.edu.eg

The molecule possesses electrons in σ (sigma) bonding orbitals, π (pi) bonding orbitals, and n (non-bonding) orbitals associated with the oxygen, nitrogen, and bromine atoms. The absorption of UV-Vis radiation excites these electrons to higher energy anti-bonding orbitals (π* or σ*). tanta.edu.eg The most significant transitions for this molecule are:

π → π* Transitions: These transitions, typically of high intensity, arise from the excitation of electrons within the π-system of the benzene ring and the carbonyl group. The presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing aldehyde group (-CHO) extends the conjugation and significantly influences the energy of these transitions. The strong auxochromic effect of the dimethylamino group, in particular, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzaldehyde. nist.gov

n → π* Transitions: This type of transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. uzh.ch These transitions are characteristically much weaker in intensity than π → π* transitions and occur at longer wavelengths. uzh.ch The polarity of the solvent can affect the position of this absorption band; increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk

The combination of these groups creates an intramolecular charge-transfer (ICT) character, where electronic excitation involves a shift of electron density from the electron-rich dimethylamino-substituted part of the ring to the electron-poor aldehyde group. This ICT character is responsible for the strong absorption bands in the near-UV or visible region.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Involved Orbitals | Region | Expected Wavelength (λmax) | Characteristics |

|---|---|---|---|---|

| π → π* | π electrons of the aromatic ring and C=O group | UV-A | ~250-350 nm | High intensity, influenced by conjugation and substituents. nist.gov |

Theoretical and Computational Investigations of 2 Bromo 6 Dimethylamino Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to predict the molecular structure, vibrational frequencies, and electronic properties of various organic compounds. For a molecule like 2-Bromo-6-(dimethylamino)benzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and calculate its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.9 | Difference between ELUMO and EHOMO |

Note: The values in this table are illustrative and not based on published experimental or computational data for this specific molecule.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, associated with high electron density (e.g., around electronegative atoms like oxygen), and are prone to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack.

For this compound, the MESP would likely show a significant negative potential around the oxygen atom of the aldehyde group, making it a prime site for electrophilic interaction. The aromatic ring and the nitrogen of the dimethylamino group would also exhibit regions of distinct potential influencing the molecule's interactions.

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A "soft" molecule has a small energy gap and is more reactive.

Electrophilicity Index (ω) represents the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are typically calculated using the energies of the frontier orbitals. While specific values for this compound are not available, the general trends can be inferred from its structure. The presence of both electron-donating and electron-withdrawing groups would result in a moderate chemical hardness and a significant electrophilicity index.

Interactive Table: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.95 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.79 eV |

Note: The values in this table are illustrative and calculated from the hypothetical HOMO/LUMO energies.

Quantum Chemical Studies on Substituent Effects and Aromaticity

The electronic properties of the benzene (B151609) ring in this compound are significantly modulated by its three substituents: the bromo group (-Br), the dimethylamino group (-N(CH3)2), and the aldehyde group (-CHO). The dimethylamino group is a strong electron-donating group, increasing the electron density on the ring, particularly at the ortho and para positions. The bromo and aldehyde groups are electron-withdrawing. The interplay of these substituent effects influences the molecule's reactivity, stability, and aromaticity.

Aromaticity is a key concept in organic chemistry, and its degree can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the bond lengths of the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values close to 0 suggesting a non-aromatic character. For this compound, the steric and electronic clash between the bulky ortho substituents could lead to some distortion of the benzene ring from planarity, which might slightly reduce its HOMA value compared to benzene.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis

While DFT is excellent for studying the electronic properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase, such as in a solvent, and to explore its conformational landscape. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations could provide insights into:

Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and the energetic favorability of this interaction.

Conformational Analysis: The rotational freedom around the C-N bond of the dimethylamino group and the C-C bond of the aldehyde group. These simulations can identify the most stable conformers and the energy barriers between them. The bulky bromo and dimethylamino groups in ortho positions likely restrict the rotation of the aldehyde group.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, the aldehyde group is a common site for nucleophilic addition reactions. Computational studies could model the reaction pathway of, for example, the addition of a Grignard reagent or a cyanide ion to the carbonyl carbon. Such studies would determine the most favorable reaction mechanism (e.g., concerted vs. stepwise) and predict the reaction's feasibility and potential products. These computational approaches provide a molecular-level understanding that complements experimental findings, although specific studies on this compound are not currently in the public domain.

Advanced Research Applications of 2 Bromo 6 Dimethylamino Benzaldehyde in Chemical Sciences

Role as a Precursor in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on 2-Bromo-6-(dimethylamino)benzaldehyde makes it an invaluable precursor for constructing intricate molecular architectures. The bromo substituent provides a handle for cross-coupling reactions, while the aldehyde group is amenable to condensation and cyclization reactions.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound and its structural analogs are key starting materials for synthesizing various heterocyclic systems, particularly those containing nitrogen.

One prominent application is in the synthesis of phenanthridines . A one-pot strategy utilizes a palladium-catalyzed Suzuki coupling reaction between an ortho-bromobenzaldehyde and an ortho-aminobenzeneboronic acid. researchgate.netchemrxiv.org This reaction is followed by an intramolecular condensation (cyclization) to form the tricyclic phenanthridine core. rsc.org This methodology is robust and tolerates a variety of functional groups on the starting materials, allowing for the creation of a library of substituted phenanthridines. researchgate.net

Similarly, this precursor is instrumental in synthesizing quinazolines . These syntheses can be achieved through various metal-catalyzed reactions, including copper-catalyzed tandem reactions and palladium-catalyzed multicomponent reactions, which efficiently construct the quinazoline scaffold. organic-chemistry.orgnih.gov For example, 2-aminoaryl ketones can react with amines in the presence of a ruthenium catalyst to yield quinazolines through a dehydrogenative coupling process. While not directly starting from this compound, these methods highlight the utility of ortho-functionalized benzaldehydes in building such heterocyclic systems.

Table 1: Synthesis of Heterocyclic Compounds

| Heterocyclic Compound | General Synthetic Method | Key Features |

| Phenanthridines | Palladium-catalyzed Suzuki coupling followed by intramolecular condensation researchgate.netchemrxiv.orgrsc.org | One-pot synthesis, good functional group tolerance. |

| Quinazolines | Copper or Palladium-catalyzed multicomponent reactions organic-chemistry.orgnih.govnih.gov | Efficient construction of the quinazoline core from ortho-functionalized precursors. |

Construction of Polyaromatic Systems

The construction of extended polyaromatic systems is crucial for developing materials with tailored electronic and optical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between aromatic rings. sandiego.edu

This compound is an ideal substrate for such reactions. The bromo group can be coupled with a wide range of aryl boronic acids to synthesize unsymmetrical biaryls. nih.govresearchgate.net This initial coupling creates a larger aromatic system, and the retained aldehyde functionality can then be used for further extensions or modifications, leading to the construction of complex polyaromatic hydrocarbons. The palladium-catalyzed coupling is highly efficient and compatible with numerous functional groups, making it a cornerstone of modern organic synthesis. sandiego.edunih.gov

Table 2: Polyaromatic System Construction

| Reaction Type | Role of this compound | Resulting Structure |

| Suzuki-Miyaura Coupling sandiego.edunih.gov | Aryl bromide component | Biaryl or extended polyaromatic system |

| Sequential Reactions | Bifunctional precursor for sequential C-C bond formations | Complex polyaromatic hydrocarbons |

Development of Fluorescent Probes and Sensors

The electronic properties of the 2-(dimethylamino)benzaldehyde scaffold make it an excellent platform for designing fluorescent probes. These probes can be engineered to respond to specific changes in their environment or to the presence of particular analytes.

Design Principles for Environmentally Sensitive Probes

Many advanced fluorescent probes operate based on the principle of Intramolecular Charge Transfer (ICT) or Twisted Intramolecular Charge Transfer (TICT). nih.govacs.orgrsc.orgnih.govjst.go.jp These processes are fundamental to the design of solvatochromic dyes—molecules whose absorption and emission spectra are sensitive to the polarity of their environment. nih.govnih.gov

The design of such probes relies on a "push-pull" electronic structure. In derivatives of this compound:

The dimethylamino group acts as a powerful electron-donating group (the "push").

The aromatic ring serves as the π-conjugated bridge.

The aldehyde group (or a derivative formed from it) acts as an electron-accepting group (the "pull").

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. nih.gov The energy of this state is highly sensitive to the polarity of the surrounding solvent, leading to the observed solvatochromism. The bromo group serves as a convenient attachment point for further modifying the fluorophore or tuning its electronic properties. Probes based on this principle can be used to study environments that are difficult to access with other methods, such as the interior of lipid membranes. nih.gov

Table 3: Design Principles of Environmentally Sensitive Probes

| Structural Component | Function | Underlying Principle |

| Dimethylamino Group | Electron Donor ("Push") | Intramolecular Charge Transfer (ICT) nih.govnih.gov |

| Aromatic System | π-Conjugated Bridge | Facilitates charge transfer |

| Aldehyde/Derivative | Electron Acceptor ("Pull") | Intramolecular Charge Transfer (ICT) nih.govnih.gov |

| Bromo Group | Reactive Handle | Allows for further synthesis and modification |

Applications in Non-Biological Chemical Sensing

The aldehyde functionality of this compound is a key feature for developing chemosensors for non-biological analytes like metal ions and other small molecules. rsc.orgnih.govchemisgroup.usresearchgate.net The aldehyde can be readily reacted with various nucleophiles (e.g., hydrazines, amines) to install a specific binding site or "receptor" for a target analyte. researchgate.net

For example, a benzaldehyde (B42025) derivative can be functionalized with a ligand that selectively binds to a specific metal ion. rsc.org This binding event can alter the electronic structure of the molecule, leading to a change in its fluorescence—either "turning on" (fluorescence enhancement) or "turning off" (fluorescence quenching). chemisgroup.us This principle has been used to create sensors for a variety of metal ions. rsc.orgnih.gov

Furthermore, the reactivity of the aldehyde group itself can be exploited. Luminescent metal-organic frameworks (LMOFs) have been developed as fluorescent sensors for the detection of volatile aldehydes, including benzaldehyde, demonstrating the importance of this functional group in sensing applications. acs.orgrsc.org Similarly, chemical sensors have been designed to react with aliphatic aldehydes to generate a fluorescent signal, providing a tool to image these reactive species. nih.gov

Table 4: Applications in Non-Biological Sensing

| Target Analyte | Sensing Mechanism | Role of Aldehyde Group |

| Metal Ions | Chelation-induced fluorescence change (turn-on/off) rsc.orgchemisgroup.us | Precursor to install a metal-binding ligand. |

| Volatile Aldehydes | Host-guest interaction with a sensor material (e.g., LMOF) acs.orgrsc.org | The analyte itself interacts with the sensor. |

| Other Small Molecules | Covalent reaction leading to a fluorescent product nih.gov | Reactive site for analyte binding and signal generation. |

Utilization in Material Science

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials, particularly porous crystalline polymers known as Covalent Organic Frameworks (COFs) . researchgate.netnih.govresearchgate.netescholarship.orgnih.gov

COFs are constructed from organic building blocks linked by strong covalent bonds, forming ordered, porous structures. nih.govnih.gov The aldehyde group of this compound can participate in condensation reactions with amine-containing linkers to form stable imine bonds, a common linkage in COF chemistry. nih.gov Simultaneously, the bromo group can be used in post-synthetic modification or in palladium-catalyzed polymerization reactions to create extended two- or three-dimensional networks.

The resulting materials, incorporating the electron-rich dimethylamino-substituted aromatic rings, can possess interesting electronic and optical properties. These properties make them candidates for applications in:

Gas storage and separation: Due to their defined porosity. researchgate.net

Catalysis: Where the framework can support catalytic sites.

Sensing: As demonstrated by LMOFs for aldehyde detection. rsc.org

Organic Electronics: The extended π-conjugation in materials derived from this precursor can lead to semiconducting behavior, making them suitable for use in devices like organic light-emitting diodes (OLEDs).

Table 5: Utilization in Material Science

| Material Type | Synthetic Role of Compound | Key Functional Groups Involved | Potential Application |

| Covalent Organic Frameworks (COFs) researchgate.netnih.gov | Bifunctional monomer/building block | Aldehyde (for imine linkage), Bromo (for coupling/modification) | Gas separation, catalysis, sensing researchgate.net |

| Conjugated Polymers | Monomer for polymerization | Bromo (for Suzuki/Stille coupling), Aldehyde (for post-modification) | Organic electronics, OLEDs |

| Functionalized Surfaces | Anchor for surface modification | Aldehyde (for reductive amination or oxime ligation) nih.govmdpi.com | Biosensors, SPR studies nih.gov |

Precursor for Advanced Organic Materials (e.g., Semiconductors)

The development of new organic semiconductors is crucial for the advancement of flexible electronics, photovoltaics, and organic light-emitting diodes (OLEDs). The molecular structure of this compound makes it a promising precursor for the synthesis of π-conjugated systems, which are the core components of organic semiconductors. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for constructing extended π-systems. The aldehyde and dimethylamino groups can be used to tune the electronic properties and solubility of the resulting materials.

While direct utilization of this compound in semiconductor synthesis is an emerging area of research, studies on analogous compounds highlight its potential. For instance, other substituted bromobenzaldehydes have been employed in the synthesis of complex aromatic structures. The presence of both an electron-donating dimethylamino group and a reactive bromo-substituent allows for the strategic construction of donor-acceptor molecules, a common design motif for organic semiconductors.

A notable example of a related compound's application is the use of 2-bromobenzaldehyde in the fabrication of nanowires of a thienoisoindigo-based small molecular organic semiconductor. nih.gov This demonstrates the utility of the bromobenzaldehyde scaffold in creating ordered nanostructures with desirable electronic properties. The synthetic accessibility of such precursors is a key factor in the rapid exploration of new organic electronic materials. rsc.orgnih.gov

| Parameter | Significance in Organic Semiconductors |

| π-conjugation | Essential for charge transport |

| Donor-acceptor structure | Facilitates intramolecular charge transfer and tunes energy levels |

| Solubility | Crucial for solution-based processing of devices |

| Solid-state packing | Influences charge carrier mobility |

Role in Self-Assembly and Nanostructure Fabrication

The precise control of molecular arrangement at the nanoscale is fundamental to the fabrication of functional nanomaterials. The functional groups present in this compound can play a significant role in directing the self-assembly of molecules into well-defined nanostructures. The aldehyde group can participate in hydrogen bonding, while the dimethylamino group can also act as a hydrogen bond acceptor. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly being used to control solid-state structures.

A compelling demonstration of this principle is seen in the self-assembly of a thienoisoindigo-based organic semiconductor with 2-bromobenzaldehyde. nih.gov In this system, the formation of nanowires is guided by a combination of halogen bonding between the bromine atom of 2-bromobenzaldehyde and electron-donor groups of the semiconductor, as well as chalcogen bonding between the aldehyde oxygen and sulfur atoms in the semiconductor. nih.gov This cooperative interaction leads to an increased π-π stacking area and promotes the one-dimensional growth of the supramolecular assemblies. nih.gov

| Interaction | Role in Self-Assembly |

| Halogen Bonding | Directional interaction involving the bromine atom, guiding molecular packing. |

| Hydrogen Bonding | The aldehyde and dimethylamino groups can act as hydrogen bond acceptors. |

| π-π Stacking | Aromatic rings can stack, facilitating charge transport in organic materials. |

| Dipole-Dipole Interactions | The polar functional groups can influence the orientation of molecules. |

Application in Catalysis and Ligand Design

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a cornerstone of this field. This compound can serve as a valuable starting material for the synthesis of novel chiral ligands, particularly chiral Schiff base ligands.

The general approach involves the condensation reaction of the aldehyde group with a chiral primary amine, such as a chiral diamine or an amino alcohol, to form a chiral imine (Schiff base). The substituents on the benzaldehyde ring, namely the bromo and dimethylamino groups, can significantly influence the steric and electronic properties of the resulting ligand. These properties, in turn, affect the efficiency and enantioselectivity of the metal catalyst in which the ligand is incorporated. For example, chiral Schiff base ligands have been synthesized from other substituted benzaldehydes, such as nitrobenzaldehydes and 2-amino-3,5-dibromobenzaldehyde, and have been shown to be effective in various asymmetric reactions. nih.gov

The synthesis of chiral ligands from readily available starting materials is a key objective in catalysis research. The modular nature of Schiff base synthesis allows for the rapid generation of a library of ligands with diverse steric and electronic profiles, which can then be screened for optimal performance in a given catalytic transformation. nih.govacs.org

Once a chiral ligand is synthesized from this compound, it can be coordinated to a variety of transition metals to form chiral metal complexes. These complexes are the active catalysts in many asymmetric reactions. The nitrogen atom of the imine group and potentially other donor atoms in the ligand can bind to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The nature of the metal ion and the ligand structure are critical determinants of the catalytic activity and selectivity of the complex. The bromo and dimethylamino substituents on the ligand can modulate the electron density at the metal center, thereby influencing its reactivity. Furthermore, the steric bulk of the ligand can control the access of substrates to the metal center, which is often crucial for achieving high enantioselectivity.

Numerous studies have demonstrated the catalytic applications of metal complexes of Schiff base ligands in a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.govresearchgate.netsapub.org For instance, copper and nickel complexes of chiral Schiff base ligands have been investigated for their antibacterial activity, which is another area of application for such coordination compounds. The investigation of metal complexes derived from ligands based on this compound is a promising avenue for the discovery of new and efficient catalysts. nih.gov

| Metal Complex Component | Influence on Catalysis |

| Metal Center | Determines the type of reaction that can be catalyzed. |

| Chiral Ligand | Creates a chiral environment to control stereoselectivity. |

| Ligand Substituents (Br, NMe₂) | Modulate the electronic and steric properties of the catalyst. |

Chemical Biology Tool Development (focused on chemical probes and reagents)

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Chemical probes are essential tools in this field, enabling the visualization of biological processes, the identification of protein targets, and the development of new therapeutic agents. Substituted benzaldehydes are valuable scaffolds for the synthesis of such probes due to their versatile reactivity.

This compound possesses features that make it an attractive starting point for the development of chemical probes. The aldehyde group can be used for bioconjugation, for example, by reacting with amino groups on proteins to form imines. The bromo-substituent can be functionalized further, for instance, through cross-coupling reactions to attach other molecular fragments.

A particularly relevant application is in the synthesis of fluorescent probes. The dimethylamino group is a well-known electron-donating group that can act as part of a donor-acceptor fluorophore system. The synthesis of azide-functionalized bromoarylaldehydes and their use in "click chemistry" to create fluorescent probes has been reported. beilstein-journals.org This strategy could be readily adapted to this compound to generate novel probes with potentially interesting photophysical properties. The development of environmentally sensitive fluorescent probes, where the emission properties change in response to the local environment, is an area where this compound could find application. nih.gov The modular synthesis of such probes allows for the fine-tuning of their properties to suit specific biological applications. nih.gov

Future Research Directions and Emerging Paradigms for 2 Bromo 6 Dimethylamino Benzaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. Future research into the production of 2-Bromo-6-(dimethylamino)benzaldehyde will likely focus on developing pathways that are more environmentally benign, atom-economical, and cost-effective than traditional methods. This involves a critical re-evaluation of starting materials, reagents, and reaction conditions.

Key research objectives in this area include:

Alternative Halogenation Techniques: Investigating greener brominating agents to replace harsher, traditional reagents, thereby minimizing hazardous waste streams.

C-H Functionalization: Developing methods that directly introduce the aldehyde group onto a pre-existing 2-bromo-N,N-dimethylaniline scaffold via catalytic C-H formylation, avoiding multi-step sequences.

Biocatalysis: Exploring the potential of engineered enzymes to perform specific transformations, such as selective oxidation or halogenation, under mild, aqueous conditions.

Reduction of Solvent and Energy Use: Designing synthetic routes that operate in greener solvents or solvent-free conditions, and which proceed efficiently at lower temperatures to reduce energy consumption. For instance, adapting modern reduction techniques, such as those using borane (B79455) dimethyl sulfide, could offer milder and more selective reaction pathways compared to traditional methods. google.com

Table 1: Comparison of Synthetic Methodology Goals

| Feature | Traditional Synthetic Approach | Future Sustainable Approach |

|---|---|---|

| Starting Materials | Often derived from petroleum feedstocks in multi-step processes. | Sourced from renewable feedstocks or via more direct synthetic routes. |

| Reagents | May involve stoichiometric use of hazardous or heavy-metal reagents. | Employs catalytic, recyclable, or inherently safer reagents. |

| Solvents | Often relies on chlorinated or volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or biodegradable solvents. |

| Waste Profile | Can generate significant amounts of inorganic and organic waste. | Designed for high atom economy, minimizing byproducts and waste. |

| Energy Input | May require high temperatures and prolonged reaction times. | Optimized for lower temperatures and shorter reaction times, often aided by catalysis. |

Investigation of Undiscovered Reactivity Profiles and Selectivity Control

The inherent functionality of this compound presents a rich playground for exploring chemical reactivity and selectivity. The electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde, combined with the sterically influential bromo-substituent, suggests that novel and highly selective transformations are achievable.

Future research will likely target:

Chemoselective Reactions: Systematically studying conditions to selectively transform one functional group while leaving the others untouched. For example, performing reactions at the aldehyde (e.g., Wittig, aldol (B89426) condensation) without disturbing the C-Br bond, or executing cross-coupling at the C-Br bond without affecting the aldehyde.

Directing Group-Assisted Reactions: Leveraging the ortho-dimethylamino group as an intramolecular directing group to control the regioselectivity of C-H activation or functionalization at the C5 position of the benzene (B151609) ring.

Enantioselective Transformations: Developing asymmetric catalytic methods for reactions involving the aldehyde group, such as enantioselective additions of nucleophiles to produce chiral alcohols, which are valuable synthons in pharmaceutical chemistry.

Novel Cyclization Strategies: Using the compound as a precursor for the synthesis of novel heterocyclic scaffolds through intramolecular reactions involving two or all three of the functional groups.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. beilstein-journals.org Integrating the synthesis and application of this compound into these platforms is a significant area for future development.

Flow chemistry offers distinct advantages, particularly for reactions that are difficult to control in batch mode. nih.gov For instance, processes that are highly exothermic or that involve unstable intermediates can be managed more safely and efficiently in the small, well-mixed channels of a microreactor. nih.gov Research has demonstrated that flow protocols can lead to markedly reduced reaction times and higher yields compared to analogous batch experiments. nih.gov

Automated synthesis platforms, which can perform rapid iterative cross-coupling, could utilize this compound as a key building block. chemrxiv.org By programming a sequence of reactions, these systems can rapidly generate libraries of complex molecules for screening purposes in drug discovery or materials science, with significantly reduced cycle times compared to manual methods. chemrxiv.org

Table 2: Batch Processing vs. Flow Chemistry for a Hypothetical Reaction

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Potentially hours to days. nih.gov | Minutes to hours. nih.gov |

| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Highly efficient, superior temperature control. |

| Mass Transfer | Can be inefficient, requiring vigorous mechanical stirring. | Excellent due to high surface-area-to-volume ratio. |

| Safety | Handling of large quantities of hazardous materials at once. | Small reaction volumes at any given time, inherently safer. researchgate.net |

| Scalability | Often requires complete re-optimization for larger scales. | Scalable by running the system for longer or using parallel reactors. |

| Yield & Selectivity | May be compromised by side reactions due to poor control. nih.gov | Often improved due to precise control over parameters. nih.gov |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating research and reducing resource expenditure. Applying advanced computational modeling to this compound can offer deep insights into its behavior and potential.

Future computational studies could focus on:

Predicting Reactivity and Spectra: Using methods like Density Functional Theory (DFT) to calculate the electron distribution, molecular orbital energies, and bond strengths. This can predict the most likely sites for nucleophilic or electrophilic attack and help interpret experimental spectroscopic data (NMR, IR, UV-Vis).

Modeling Reaction Mechanisms: Simulating the transition states and reaction pathways for key transformations. This can elucidate the role of catalysts, explain observed selectivity, and help in the optimization of reaction conditions without extensive empirical screening.

In Silico Design of Derivatives: Designing new molecules based on the this compound scaffold. By computationally screening virtual derivatives for desired electronic, steric, or binding properties, researchers can prioritize the synthesis of candidates with the highest potential for specific applications, such as in pharmaceuticals or organic electronics.

Synergistic Applications in Interdisciplinary Research Areas

The true potential of a versatile building block like this compound is realized when it is applied to solve challenges in interdisciplinary fields. Its unique combination of functional groups makes it an attractive starting point for innovation in materials science, medicinal chemistry, and sensor technology.

Emerging research directions may include:

Materials Science: Using the compound as a monomer or precursor for the synthesis of novel conjugated polymers or organic semiconductors. The bromine atom provides a handle for polymerization via cross-coupling reactions, while the dimethylamino and aldehyde groups can be used to tune the electronic properties and solubility of the resulting materials.

Medicinal Chemistry: Employing it as a fragment in the design of new therapeutic agents. The scaffold can be elaborated into more complex structures for screening against various biological targets. Its potential for generating diverse molecular libraries via automated synthesis makes it particularly valuable for drug discovery campaigns. chemrxiv.org

Fluorescent Probes and Sensors: Developing novel chemosensors by designing molecules where the fluorescence properties are modulated by the binding of an analyte to a receptor unit derived from the aldehyde or amino functionalities. The electronic push-pull nature of the scaffold is a common feature in many fluorescent dyes.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(dimethylamino)benzaldehyde?

- Methodological Answer : The synthesis typically involves functionalizing a benzaldehyde precursor with bromine and dimethylamino groups. A plausible route includes halogenation of 6-(dimethylamino)benzaldehyde using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, nucleophilic substitution on 2-bromo-6-hydroxybenzaldehyde with dimethylamine in the presence of a base (e.g., KOH) can introduce the dimethylamino group. Solvents such as acetonitrile or DMF are often used, with reactions conducted at low temperatures (0–5°C) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the positions of bromine and dimethylamino groups via chemical shifts (e.g., aldehyde protons at ~10 ppm, aromatic protons influenced by substituents).

- FT-IR : The aldehyde C=O stretch (~1700 cm) and N–H/C–Br vibrations (~600–800 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M+H] peak at 243.9994 for CHBrNO). Purity is assessed via HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; if accidental, rinse mouth and seek medical attention.

- Storage : Store in airtight containers at 4–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions like aldehyde oxidation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromine incorporation efficiency.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can contradictions in regioselectivity during substitution reactions be resolved?

- Methodological Answer :

- Computational Modeling : Frontier Molecular Orbital (FMO) analysis predicts electrophilic/nucleophilic sites. For example, the aldehyde group directs bromination to the ortho position.

- Experimental Screening : Test multiple bases (e.g., KCO vs. NaH) to influence substitution pathways.

- Kinetic vs. Thermodynamic Control : Monitor reaction times—shorter durations may favor kinetic products, while longer times favor thermodynamic stability .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize Schiff bases by reacting the aldehyde with amines (e.g., aniline derivatives), followed by reduction with NaBH to stabilize intermediates.

- Bioassays : Test antimicrobial activity via disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare inhibition zones to controls like azithromycin.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity trends .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich (e.g., dimethylamino group) and electron-deficient (e.g., aldehyde) regions to predict reaction sites.

- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., nucleophilic aromatic substitution).

- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to assess interaction strengths in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.